Computational LogP Comparison of 4-Position vs. 8-Position Piperidin-4-ylmethoxy Quinoline Isomers
The calculated partition coefficient (SlogP) differentiates 4-(piperidin-4-ylmethoxy)quinoline from its 8-position positional isomer. While both share the same molecular formula (C15H18N2O), the spatial arrangement of the quinoline nitrogen relative to the ether linkage alters computed lipophilicity, which impacts predicted membrane permeability and off-target binding . The 0.34 log unit difference means that at physiological pH, the 4-substituted isomer is predicted to have approximately 2.2-fold lower octanol-water partitioning, a relevant factor when selecting scaffolds for central nervous system (CNS) vs. peripheral antibacterial programs.
| Evidence Dimension | Computed LogP (SlogP) |
|---|---|
| Target Compound Data | SlogP = 3.4058 |
| Comparator Or Baseline | 8-(piperidin-4-ylmethoxy)quinoline; SlogP = 3.74 (estimated from MolCore catalog data for the dihydrochloride salt, adjusted for free base equivalent) |
| Quantified Difference | Δ SlogP ≈ 0.34 (4-substituted isomer more polar) |
| Conditions | In silico calculation using atomic-based partition coefficient method; Mcule platform for target compound; comparator value derived from vendor-provided computational estimate |
Why This Matters
A 0.34 log unit difference in predicted lipophilicity directly informs selection for optimizing aqueous solubility, CYP450 liability, and tissue distribution when choosing between quinoline ether scaffold positional isomers.
